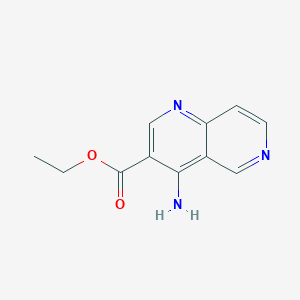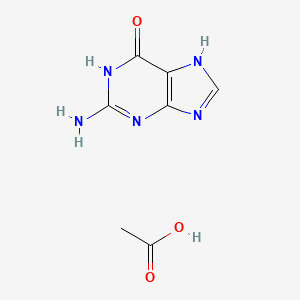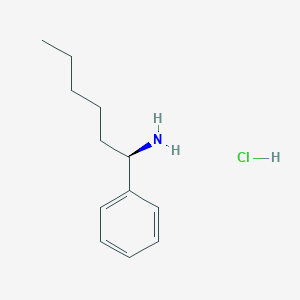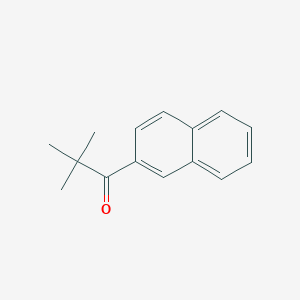
2-(4-Hydroxypiperidin-1-YL)-2-phenylacetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Hydroxypiperidin-1-YL)-2-phenylacetonitrile is a chemical compound that features a piperidine ring substituted with a hydroxyl group and a phenylacetonitrile moiety. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmacologically active compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxypiperidin-1-YL)-2-phenylacetonitrile typically involves the reaction of 4-hydroxypiperidine with phenylacetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the hydroxyl group, followed by nucleophilic substitution with phenylacetonitrile .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that ensure high yield and purity. These methods often utilize continuous flow reactors to maintain optimal reaction conditions and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Hydroxypiperidin-1-YL)-2-phenylacetonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of 2-(4-oxopiperidin-1-YL)-2-phenylacetonitrile.
Reduction: Formation of 2-(4-hydroxypiperidin-1-YL)-2-phenylacetamide.
Substitution: Formation of 2-(4-alkoxypiperidin-1-YL)-2-phenylacetonitrile.
Aplicaciones Científicas De Investigación
2-(4-Hydroxypiperidin-1-YL)-2-phenylacetonitrile has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 2-(4-Hydroxypiperidin-1-YL)-2-phenylacetonitrile involves its interaction with specific molecular targets. The hydroxyl group and nitrile moiety allow it to form hydrogen bonds and interact with active sites of enzymes or receptors. This interaction can modulate the activity of these biological targets, leading to various pharmacological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxypiperidine: A simpler analog with similar hydroxyl functionality.
2-Phenylacetonitrile: Lacks the piperidine ring but shares the phenylacetonitrile moiety.
N-Phenylpropanamide: Contains a similar phenyl group but differs in the amide functionality.
Uniqueness
2-(4-Hydroxypiperidin-1-YL)-2-phenylacetonitrile is unique due to its combination of a piperidine ring, hydroxyl group, and phenylacetonitrile moiety. This unique structure allows it to participate in diverse chemical reactions and exhibit a range of biological activities .
Propiedades
Número CAS |
1018437-11-0 |
|---|---|
Fórmula molecular |
C13H16N2O |
Peso molecular |
216.28 g/mol |
Nombre IUPAC |
2-(4-hydroxypiperidin-1-yl)-2-phenylacetonitrile |
InChI |
InChI=1S/C13H16N2O/c14-10-13(11-4-2-1-3-5-11)15-8-6-12(16)7-9-15/h1-5,12-13,16H,6-9H2 |
Clave InChI |
RTYIRLUOETUSLP-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1O)C(C#N)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-4H-chromeno[4,3-d]pyrimidin-4-one](/img/structure/B11891284.png)




![2H-naphtho[2,1-e][1,3]oxazine-2,4(3H)-dione](/img/structure/B11891310.png)
![tert-Butyl 6-methylene-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B11891315.png)
![Methyl 4-chloropyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B11891320.png)


![Butanal, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methylene-](/img/structure/B11891348.png)

![4-Ethyl-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoline](/img/structure/B11891366.png)

